molecular formula C20H26INO5 B1142856 8-Hydroxy-pipat CAS No. 159651-91-9

8-Hydroxy-pipat

Cat. No.: B1142856
CAS No.: 159651-91-9
M. Wt: 487.3 g/mol
InChI Key: IQRDHLSQXOATHD-HBRCEPSSSA-N
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Description

This compound has garnered significant interest due to its potential therapeutic applications in disorders related to serotonin release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-pipat involves several steps, starting with the preparation of the tetralin backbone. The key steps include:

    Formation of the Tetralin Backbone: This involves the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, typically using reagents like hydrogen peroxide or osmium tetroxide.

    Substitution with the Propylamino Group: This step involves the substitution of the hydroxy group with the propylamino group using reagents like propylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-pipat undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

8-Hydroxy-pipat is extensively used in scientific research due to its high specificity and affinity for the serotonin 1A receptor. Its applications include:

    Chemistry: Used as a model compound to study receptor-ligand interactions.

    Biology: Helps in understanding the role of serotonin in various physiological processes.

    Medicine: Potential therapeutic applications in treating disorders related to serotonin imbalance, such as depression and anxiety.

    Industry: Used in the development of new drugs targeting the serotonin 1A receptor

Mechanism of Action

8-Hydroxy-pipat exerts its effects by binding to the serotonin 1A receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation modulates the release of serotonin and other neurotransmitters, influencing mood, anxiety, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Another compound with a hydroxy group at the 8th position, known for its antimicrobial and anticancer properties.

    8-Hydroxy-2-(di-n-propylamino)tetralin: A similar compound with a different substitution pattern, also targeting the serotonin 1A receptor

Uniqueness

8-Hydroxy-pipat is unique due to its high affinity and specificity for the serotonin 1A receptor, making it a valuable tool in research and potential therapeutic applications. Its unique substitution pattern also allows for diverse chemical modifications, enhancing its versatility in scientific studies .

Properties

CAS No.

159651-91-9

Molecular Formula

C20H26INO5

Molecular Weight

487.3 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1-

InChI Key

IQRDHLSQXOATHD-HBRCEPSSSA-N

Isomeric SMILES

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O

SMILES

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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